molecular formula C17H16N2O3 B4510617 N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4510617
M. Wt: 296.32 g/mol
InChI Key: LAUXYSRECWVISO-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a hydroxyphenyl group and a methoxyindole moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxyphenylamine and 5-methoxyindole.

    Acylation Reaction: The 3-hydroxyphenylamine undergoes an acylation reaction with an appropriate acyl chloride to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 5-methoxyindole under specific conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is studied for its unique structural properties and reactivity. It may serve as a precursor for synthesizing more complex molecules.

Biology

In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound might be explored for its pharmacological properties, including potential therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)acetamide: Lacks the methoxyindole moiety.

    2-(5-methoxy-1H-indol-1-yl)acetamide: Lacks the hydroxyphenyl group.

Uniqueness

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both hydroxyphenyl and methoxyindole groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(5-methoxyindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15-5-6-16-12(9-15)7-8-19(16)11-17(21)18-13-3-2-4-14(20)10-13/h2-10,20H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUXYSRECWVISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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